Cas no 2227714-92-1 ((3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid)

(3S)-3-Hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chiral β-hydroxy acid derivative featuring a phenyl-substituted 1,2,3-triazole moiety. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its structural versatility, combining a polar hydroxy acid group with a heteroaromatic triazole ring. The (S)-configuration at the hydroxy-bearing carbon enhances its utility as a building block for enantioselective applications. Its bifunctional nature allows for further derivatization, making it valuable in drug discovery and the development of bioactive molecules. The triazole group offers potential for click chemistry modifications, while the carboxylic acid and hydroxyl groups provide additional sites for functionalization or coordination.
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid structure
2227714-92-1 structure
Product name:(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
CAS No:2227714-92-1
MF:C11H11N3O3
Molecular Weight:233.223342180252
CID:6415394
PubChem ID:165638449

(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
    • 2227714-92-1
    • EN300-1878472
    • インチ: 1S/C11H11N3O3/c15-10(6-11(16)17)9-7-14(13-12-9)8-4-2-1-3-5-8/h1-5,7,10,15H,6H2,(H,16,17)/t10-/m0/s1
    • InChIKey: WDRWMMBMGKWQFV-JTQLQIEISA-N
    • SMILES: O[C@@H](CC(=O)O)C1=CN(C2C=CC=CC=2)N=N1

計算された属性

  • 精确分子量: 233.08004122g/mol
  • 同位素质量: 233.08004122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 88.2Ų

(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1878472-10.0g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
10g
$8611.0 2023-06-02
Enamine
EN300-1878472-0.25g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
0.25g
$1841.0 2023-09-18
Enamine
EN300-1878472-0.1g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
0.1g
$1761.0 2023-09-18
Enamine
EN300-1878472-1g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
1g
$2002.0 2023-09-18
Enamine
EN300-1878472-0.05g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
0.05g
$1682.0 2023-09-18
Enamine
EN300-1878472-5.0g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
5g
$5807.0 2023-06-02
Enamine
EN300-1878472-5g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
5g
$5807.0 2023-09-18
Enamine
EN300-1878472-10g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
10g
$8611.0 2023-09-18
Enamine
EN300-1878472-0.5g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
0.5g
$1922.0 2023-09-18
Enamine
EN300-1878472-1.0g
(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid
2227714-92-1
1g
$2002.0 2023-06-02

(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid 関連文献

(3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acidに関する追加情報

(3S)-3-Hydroxy-3-(1-Phenyl-1H-1,2,3-Triazol-4-Yl)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2227714-92-1, known as (3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid, is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its chiral center at the third carbon atom of the propanoic acid backbone, which imparts a distinct stereochemistry crucial for its biological activity and functional properties.

Recent studies have highlighted the potential of this compound as a versatile building block in drug design. Its structure features a hydroxyl group (-OH) and a substituted triazole ring system, both of which are known to enhance bioavailability and pharmacokinetic properties in therapeutic agents. The triazole moiety, in particular, has been extensively studied for its ability to act as a bioisostere in replacing nitrogen-containing heterocycles in various drug candidates.

One of the most notable advancements involving this compound is its application in the development of selective receptor antagonists. Researchers have demonstrated that the (S)-enantiomer exhibits superior binding affinity to specific G-protein coupled receptors (GPCRs), making it a promising candidate for treating conditions such as chronic pain and inflammation. The stereochemistry at the third carbon atom plays a pivotal role in determining the compound's selectivity and efficacy.

In addition to its medicinal applications, (3S)-3-hydroxy-3-(1-phenyl-1H-1,2,3-triazol-4-Yl)propanoic acid has also been explored for its potential in materials science. Its ability to form stable metal complexes has led to investigations into its use as a ligand in catalysis and sensor technologies. Recent research has shown that the compound can coordinate with transition metals such as copper and zinc, forming complexes with enhanced catalytic activity for organic transformations.

The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. The stereochemical outcome of these reactions is critical to obtaining the desired (S)-enantiomer, which is often achieved through asymmetric induction techniques or chiral resolution methods.

From an analytical standpoint, the compound's physical properties have been well-characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided insights into its molecular conformation and stability under various conditions, further aiding in its application across diverse fields.

In conclusion, (3S)-3-hydroxy-3-(1-PHENYL-1H-[TRIAZOL]-4-YL)PROpanoic acid represents a fascinating example of how structural complexity can lead to versatile functionality. Its continued exploration across medicinal chemistry and materials science underscores its potential to contribute significantly to future innovations in these domains.

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